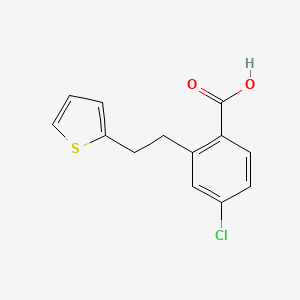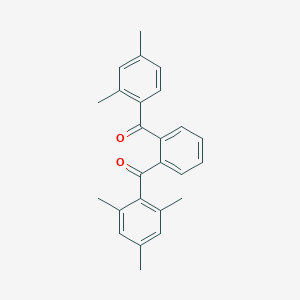![molecular formula C13H23NO4 B11950326 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate CAS No. 74991-95-0](/img/structure/B11950326.png)
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo es un compuesto orgánico que pertenece a la clase de los ésteres. Los ésteres son ampliamente conocidos por sus agradables olores y se utilizan a menudo en fragancias y saborizantes. Este compuesto en particular se caracteriza por su estructura única, que incluye un anillo de pirrolidina, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo típicamente implica la esterificación de derivados del ácido propanoico con etanol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen:
Temperatura: Temperaturas moderadas alrededor de 60-80 °C.
Catalizadores: Catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico.
Solventes: Solventes comunes como el tolueno o el diclorometano.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso también puede incluir pasos de purificación como la destilación o la recristalización para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo éster, utilizando reactivos como el metóxido de sodio o el hidróxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos ésteres o alcoholes sustituidos.
Aplicaciones Científicas De Investigación
El 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de profármacos.
Industria: Utilizado en la producción de fragancias y saborizantes debido a su grupo funcional éster.
Mecanismo De Acción
El mecanismo por el cual el 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo ejerce sus efectos implica interacciones con varios objetivos moleculares. El grupo éster puede sufrir hidrólisis para liberar compuestos activos que interactúan con enzimas o receptores en sistemas biológicos. El anillo de pirrolidina también puede desempeñar un papel en la modulación de la actividad del compuesto al influir en su afinidad de unión a objetivos específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(2-metoxi-2-oxoetil)tio]propanoato de etilo
- 3-[7-(2-etoxi-2-oxoetoxi)-4,8-dimetil-2-oxo-2H-croman-3-il]propanoato de etilo
Singularidad
El 3-[2-(2-etoxi-2-oxoetil)pirrolidin-1-il]propanoato de etilo es único debido a su combinación de un anillo de pirrolidina y un grupo éster. Esta característica estructural lo distingue de otros ésteres y contribuye a sus propiedades químicas y biológicas específicas.
Propiedades
Número CAS |
74991-95-0 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
RSMIWMXMSGRQMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1CCCC1CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
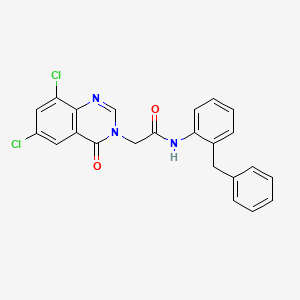

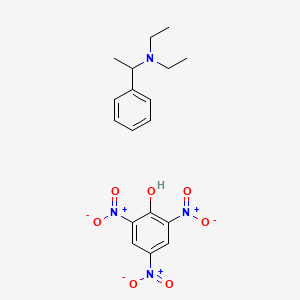
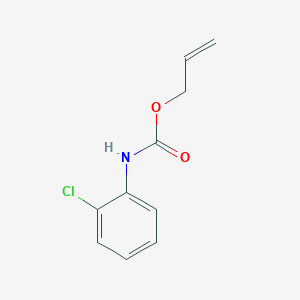

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
